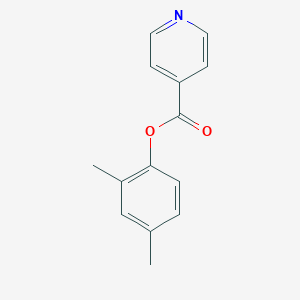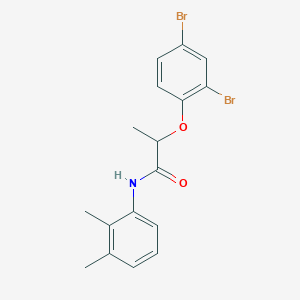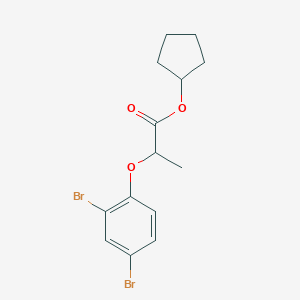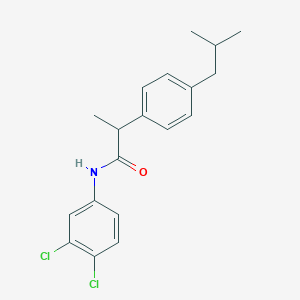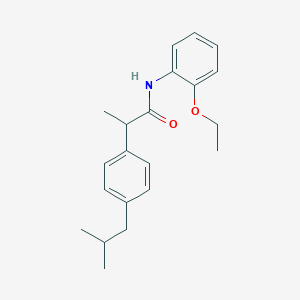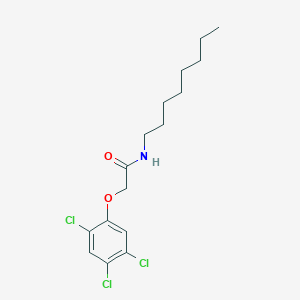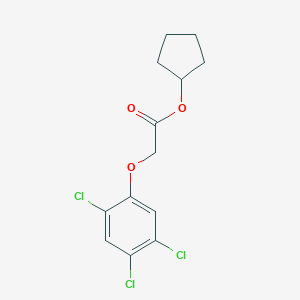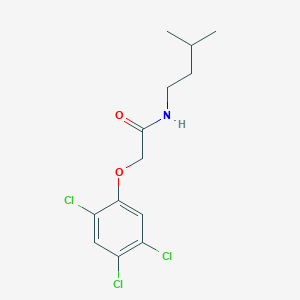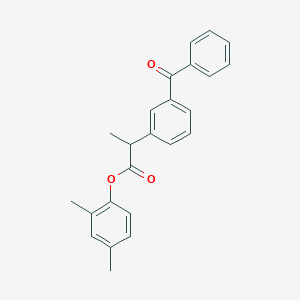
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is an organic compound with the molecular formula C24H22O3 and a molecular weight of 358.42968 g/mol . This compound is characterized by the presence of a benzoyl group attached to a propanoate moiety, which is further substituted with a 2,4-dimethylphenyl group . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2,4-dimethylphenol with 2-(3-benzoylphenyl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
化学反应分析
Types of Reactions
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of (2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 2,4-Dimethylphenyl 2-(4-benzoylphenyl)propanoate
- 2,4-Dimethylphenyl 2-(2-benzoylphenyl)propanoate
- 2,4-Dimethylphenyl 2-(3-acetylphenyl)propanoate
Uniqueness
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate is unique due to the specific positioning of the benzoyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .
属性
分子式 |
C24H22O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl) 2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C24H22O3/c1-16-12-13-22(17(2)14-16)27-24(26)18(3)20-10-7-11-21(15-20)23(25)19-8-5-4-6-9-19/h4-15,18H,1-3H3 |
InChI 键 |
WRGGWGZFADLUMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


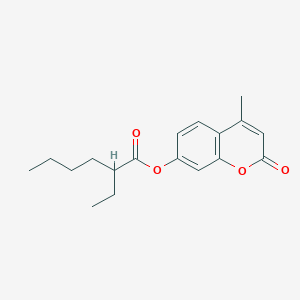
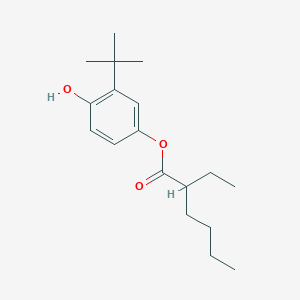

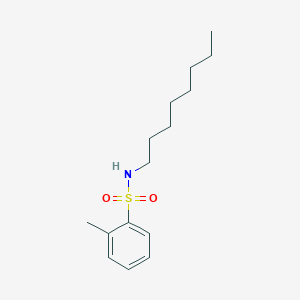
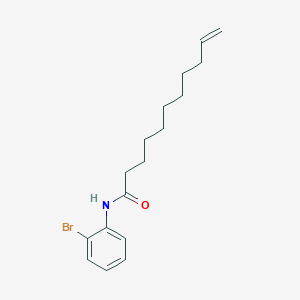
![2-methoxy-N-{6-[(methoxyacetyl)amino]-2-pyridinyl}acetamide](/img/structure/B310645.png)
